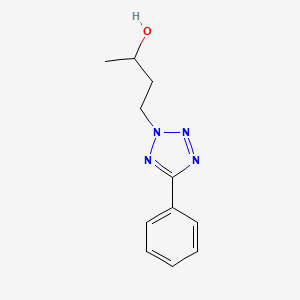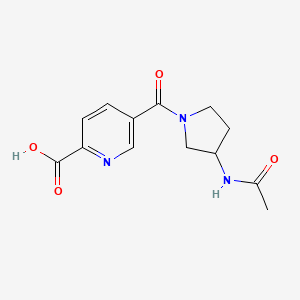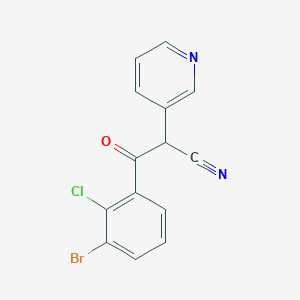![molecular formula C19H27N B6631229 N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine](/img/structure/B6631229.png)
N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine, also known as Memantine, is a medication used to treat Alzheimer's disease. It belongs to the class of drugs known as NMDA receptor antagonists. Memantine works by blocking the activity of glutamate, a neurotransmitter that is involved in learning and memory processes.
Mechanism of Action
N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine works by blocking the activity of glutamate, a neurotransmitter that is involved in learning and memory processes. Glutamate is released by neurons and binds to NMDA receptors, which are located on the surface of neurons. This binding activates the NMDA receptors, which allows calcium ions to enter the neuron. This influx of calcium ions can lead to neuronal damage and cell death. By blocking the activity of glutamate, N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine helps to protect neurons from damage and cell death.
Biochemical and Physiological Effects:
N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It has also been shown to decrease the levels of amyloid beta, a protein that is believed to play a role in the development of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine in lab experiments is that it has a well-established mechanism of action and has been extensively studied in the context of Alzheimer's disease. However, one limitation of using N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine in lab experiments is that it is a medication and therefore may have unwanted effects on other systems in the body.
Future Directions
There are a number of future directions for research on N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine. One area of research is the potential use of N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine in combination with other drugs for the treatment of Alzheimer's disease. Another area of research is the potential use of N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, there is ongoing research into the biochemical and physiological effects of N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine, which may lead to the development of new drugs with similar mechanisms of action.
Synthesis Methods
The synthesis of N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine involves the reaction of 3-methyladamantane-1-carboxylic acid with formaldehyde and ammonium chloride to form 3-methyladamantylamine. This is then reacted with benzyl chloride to form N-[(3-methyl-1-adamantyl)methyl]benzylamine. Finally, this compound is reacted with formaldehyde and ammonium chloride to form N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine.
Scientific Research Applications
N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine has been extensively studied for its potential use in treating Alzheimer's disease. It has been shown to improve cognitive function and reduce the severity of symptoms in patients with moderate to severe Alzheimer's disease. In addition to its use in Alzheimer's disease, N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine has also been studied for its potential use in treating other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
properties
IUPAC Name |
N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N/c1-18-8-16-7-17(9-18)11-19(10-16,13-18)14-20-12-15-5-3-2-4-6-15/h2-6,16-17,20H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSJBQAWLMAOLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)CNCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-chlorophenyl)-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)methanone](/img/structure/B6631172.png)
![N-cyclopentyl-2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propanamide](/img/structure/B6631178.png)
![2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B6631189.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B6631191.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631194.png)

![N-[1-(3-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]acetamide](/img/structure/B6631224.png)

![N-[(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B6631236.png)
![2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide](/img/structure/B6631238.png)

![1-Pyrrolidin-1-yl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one](/img/structure/B6631263.png)
